molecular formula C5H5N5 B1581074 4H-Pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 20289-44-5

4H-Pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B1581074
CAS No.: 20289-44-5
M. Wt: 135.13 g/mol
InChI Key: LHCPRYRLDOSKHK-UHFFFAOYSA-N
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Description

4H-Pyrazolo[3,4-d]pyrimidin-4-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly as a kinase inhibitor, which makes it a promising candidate for cancer treatment .

Biochemical Analysis

Biochemical Properties

4H-Pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). CDK2 is an enzyme that regulates the cell cycle, and its inhibition can lead to the suppression of cell proliferation. The compound interacts with CDK2 by binding to its active site, thereby preventing the phosphorylation of key substrates required for cell cycle progression . Additionally, this compound has been shown to interact with other proteins and enzymes involved in cellular signaling pathways, further highlighting its biochemical significance .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and apoptosis, leading to reduced cell viability. It influences cell signaling pathways by inhibiting CDK2 activity, which in turn affects the expression of genes involved in cell proliferation and survival . Furthermore, this compound has been observed to alter cellular metabolism by modulating the activity of metabolic enzymes, thereby impacting cellular energy production and biosynthesis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The compound binds to the active site of CDK2, forming hydrogen bonds and hydrophobic interactions that stabilize the inhibitor-enzyme complex . This binding prevents the enzyme from interacting with its substrates, thereby inhibiting its catalytic activity. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time periods. The compound exhibits stability under physiological conditions, maintaining its inhibitory activity over extended durations . Prolonged exposure to this compound can lead to degradation and reduced efficacy. Long-term studies have shown that the compound can induce sustained cell cycle arrest and apoptosis in cancer cells, with minimal effects on normal cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic efficacy, beyond which the risk of toxicity increases.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with metabolic enzymes. The compound is metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and the levels of key metabolites. Additionally, this compound can influence the activity of enzymes involved in nucleotide biosynthesis, thereby impacting cellular metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound is taken up by cells through active transport mechanisms and is distributed to various cellular compartments . Binding proteins can facilitate the localization and accumulation of this compound in specific tissues, enhancing its therapeutic efficacy . The compound’s distribution is influenced by its physicochemical properties, including solubility and lipophilicity.

Subcellular Localization

This compound exhibits specific subcellular localization, which is critical for its activity and function. The compound is predominantly localized in the nucleus, where it interacts with CDK2 and other nuclear proteins . Targeting signals and post-translational modifications can direct this compound to specific subcellular compartments, enhancing its inhibitory effects on cell cycle progression and gene expression . The compound’s localization is essential for its role in modulating cellular processes and achieving therapeutic outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step reactions. One common method starts with the reaction of phenylhydrazine with ethyl 2-cyano-3-ethoxyacrylate to form ethyl 5-amino-1-phenyl-1H-pyrazolo-4-carboxylate. This intermediate undergoes cyclization with formamide to yield 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, which is then chlorinated using phosphorus oxychloride to produce 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine .

Industrial Production Methods: Industrial production methods often involve optimizing the reaction conditions to increase yield and reduce costs. Techniques such as one-flask synthesis, which combines multiple reaction steps into a single process, have been developed to streamline the production of pyrazolo[3,4-d]pyrimidine derivatives .

Chemical Reactions Analysis

Types of Reactions: 4H-Pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: Conversion to pyrazolo[3,4-d]pyrimidin-4-one.

    Reduction: Formation of dihydropyrazolo derivatives.

    Substitution: Introduction of different substituents at the nitrogen or carbon atoms.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4H-Pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Comparison with Similar Compounds

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • 4-chloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine
  • 1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Uniqueness: 4H-Pyrazolo[3,4-d]pyrimidin-4-amine stands out due to its potent kinase inhibitory activity and its versatility in undergoing various chemical reactions. Its ability to inhibit multiple kinases, including CDKs and EGFRs, makes it a valuable compound in cancer research and drug development .

Properties

IUPAC Name

1H-pyrazolo[3,4-d]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C5H5N5/c6-4-3-1-9-10-5(3)8-2-7-4/h1-2H,(H3,6,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHCPRYRLDOSKHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NNC2=NC=NC(=C21)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3062362
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Molecular Weight

135.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

2380-63-4, 20289-44-5
Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Record name 4-Aminopyrazolo(3,4-d)pyrimidine
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Record name 1H-Pyrazolo[3,4-d]pyrimidin-4-amine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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